molecular formula C14H15NO B12634519 5-(Quinolin-8-yl)pentan-2-one CAS No. 920491-96-9

5-(Quinolin-8-yl)pentan-2-one

Cat. No.: B12634519
CAS No.: 920491-96-9
M. Wt: 213.27 g/mol
InChI Key: OZAWHYUVWYCYTH-UHFFFAOYSA-N
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Description

5-(Quinolin-8-yl)pentan-2-one is an organic compound that features a quinoline ring attached to a pentanone chain Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinolin-8-yl)pentan-2-one typically involves the formation of the quinoline ring followed by the attachment of the pentanone chain. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are frequently used . These methods allow for the large-scale production of quinoline derivatives with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(Quinolin-8-yl)pentan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

5-(Quinolin-8-yl)pentan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Quinolin-8-yl)pentan-2-one involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Quinolin-8-yl)pentan-2-one is unique due to its specific structure, which combines the quinoline ring with a pentanone chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

920491-96-9

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

5-quinolin-8-ylpentan-2-one

InChI

InChI=1S/C14H15NO/c1-11(16)5-2-6-12-7-3-8-13-9-4-10-15-14(12)13/h3-4,7-10H,2,5-6H2,1H3

InChI Key

OZAWHYUVWYCYTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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